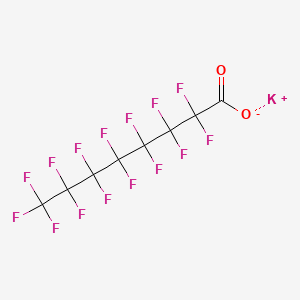

Potassium perfluorooctanoate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2395-00-8 |

|---|---|

Molecular Formula |

C8HF15KO2 |

Molecular Weight |

453.17 g/mol |

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |

InChI |

InChI=1S/C8HF15O2.K/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;/h(H,24,25); |

InChI Key |

WZORSRJUUQCURL-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[K] |

Other CAS No. |

2395-00-8 |

Pictograms |

Irritant |

Related CAS |

335-67-1 (Parent) |

Origin of Product |

United States |

Environmental Occurrence and Global Distribution of Perfluorooctanoic Acid and Its Salts, Including Potassium Perfluorooctanoate

Global Ubiquitous Presence in Environmental Compartments

PFOA and its salts are found across the globe in various environmental settings. industrialchemicals.gov.auelgalabwater.com Their presence has been documented in water, soil, air, and living organisms. mdpi.comepa.gov These compounds have been detected in diverse aquatic environments, including rainwater, snow, groundwater, tap water, lakes, and rivers. mdpi.com PFOA is often one of the most dominant per- and polyfluoroalkyl substances (PFAS) found in these matrices. mdpi.com

The distribution of PFOA is not limited to areas with direct industrial input. researchgate.net Due to their ability to be transported over long distances, these chemicals are found in both industrialized and non-industrialized regions. researchgate.net For instance, PFOA has been measured in the Atlantic Ocean and the North Polar Sea. industrialchemicals.gov.au

In terrestrial environments, elevated levels of PFOA have been observed in surface soils, which can act as a long-term source of groundwater contamination. nih.gov The downward movement of these compounds through the soil layers poses a potential risk to underground aquifers. nih.gov

The atmosphere also serves as a significant compartment for the distribution of PFOA. service.gov.uk These compounds can be released into the air from manufacturing facilities and subsequently be transported over vast distances before being deposited back to the earth's surface through precipitation. service.gov.ukacs.org Research has shown the presence of PFOA in rainwater in both urban and rural locations, indicating widespread atmospheric transport. acs.org

Spatiotemporal Trends in Environmental Matrices

The environmental concentrations of PFOA and its salts have evolved over time and vary by location. Historically, industrial production and use in North America, Europe, and Japan were major sources of these compounds. lancs.ac.uk However, since 2002, there has been a notable shift in production to Asian economies, with China becoming a significant producer and emitter. lancs.ac.uk

Studies have shown that even after the phase-out of production in certain regions, such as the United States, PFOA continues to be detected in the environment. acs.org This persistence is attributed to its long-term stability and the potential for ongoing release from consumer products and waste disposal sites. nih.govacs.org For example, research conducted in the Ohio-Indiana region of the U.S. found high levels of PFOA in rainwater, despite its production being discontinued (B1498344) in the country. acs.org

Long-term monitoring in some areas has indicated that concentrations of PFOA in groundwater near source zones can remain relatively stable over several years, suggesting a persistent source of contamination. nih.gov In contrast, some studies have observed temporal variations in PFAS concentrations in surface waters, which can be influenced by seasonal factors like wet and dry conditions. mdpi.com

Geographically, higher concentrations of PFOA are often found in and around industrial areas and wastewater treatment plants. researchgate.net A survey of rivers in 15 countries between 2004 and 2010 found that PFOA was detected in all 41 cities studied, with average concentrations varying significantly from one location to another. researchgate.net For instance, higher concentrations were reported in rivers in Italy and China compared to other surveyed locations. researchgate.net

Interactive Data Table: Average PFOA Concentrations in Rivers of Various Cities (2004-2010) This table is based on data from a global survey and allows for sorting and filtering to explore the varying levels of PFOA contamination across different urban environments.

| City | Country | Average PFOA Concentration (ng/L) |

|---|---|---|

| Various Cities | USA | >10 |

| Various Cities | England | >10 |

| Various Cities | Switzerland | >10 |

| Various Cities | Italy | 101 |

| Various Cities | Kenya | >10 |

| Various Cities | China | 707 (highest average) |

| Various Cities | Singapore | >10 |

| Various Cities | Thailand | >10 |

| Various Cities | Japan | >10 |

Data sourced from a worldwide survey conducted between 2004 and 2010. researchgate.net

Detection in Biota and Wildlife Across Trophic Levels

The persistence of PFOA and its salts leads to their accumulation in living organisms. epa.gov These compounds have been detected in a wide range of wildlife, from fish to birds and marine mammals. researchgate.net The presence of PFOA in organisms at higher levels of the food chain, such as polar bears, is a strong indicator of its potential to bioaccumulate and biomagnify. industrialchemicals.gov.auepa.gov

Once in an organism, PFOA can bind to proteins and tends to accumulate in the blood, liver, and kidneys. wikipedia.org Studies have found PFOA in the livers of Arctic polar bears, highlighting its far-reaching impact on wildlife. industrialchemicals.gov.au Fish-eating animals, like mink and bald eagles, have also been found to contain higher concentrations of these compounds. researchgate.net

While PFOA has been shown to accumulate in air-breathing species, including humans, its bioaccumulation in fish is considered to be lower compared to other PFAS like perfluorooctane (B1214571) sulfonate (PFOS). epa.gov Nevertheless, its widespread presence across all trophic levels is a significant concern for ecosystem health. epa.gov

Occurrence in Remote and Pristine Environments

A striking characteristic of PFOA and its salts is their detection in remote and seemingly pristine environments, far from direct industrial sources. elgalabwater.comeuropa.eu These compounds have been found in the Arctic and other isolated regions, which underscores their capacity for long-range environmental transport. industrialchemicals.gov.auepa.goveuropa.eu

The presence of PFOA in remote areas is largely attributed to atmospheric transport of the acid itself or its volatile precursors. industrialchemicals.gov.au These volatile compounds can travel long distances in the atmosphere before being transformed into the more persistent PFOA and deposited. service.gov.uk Ocean currents and sea spray also play a role in the global distribution of these substances. europa.eu

Soil samples from remote locations across the globe have all been found to contain PFAS, with concentration ratios that are consistent with atmospheric transport. nih.gov This has led to the establishment of a global background level of PFAS contamination in surface soils. nih.gov

Identification of Environmental Source Contributions

The primary sources of PFOA and its salts in the environment are linked to their production and use in various industrial and consumer applications. mxns.com Historically, manufacturing facilities for fluoropolymers and other products were significant point sources of release into the air, water, and soil. epa.govservice.gov.uk

Beyond direct manufacturing, other important sources include:

Wastewater Treatment Plants (WWTPs): WWTPs can be significant sources of PFOA to aquatic environments as they may not effectively remove these persistent compounds from wastewater. lancs.ac.ukresearchgate.net Effluent from these plants can discharge PFOA into rivers and other surface waters. epa.gov

Landfills: The disposal of consumer and industrial products containing PFOA in landfills can lead to the leaching of these compounds into the surrounding environment. nih.govlancs.ac.uk

Aqueous Film-Forming Foams (AFFF): The use of firefighting foams containing PFOA, particularly at airports and military sites, has resulted in significant groundwater and soil contamination. epa.govlancs.ac.uk

Consumer Products: PFOA can be present as a residual in a variety of consumer goods, including non-stick cookware, stain-resistant textiles, and food packaging. industrialchemicals.gov.aumxns.com Over the lifecycle of these products, PFOA can be released into the environment. nih.gov

Atmospheric Deposition: As previously mentioned, atmospheric transport and subsequent deposition is a major non-point source of PFOA contamination, contributing to its presence in even the most remote locations. nih.govacs.org

Interactive Data Table: PFOA Concentrations in Various Environmental Media This table provides a summary of reported PFOA concentration ranges in different environmental matrices, illustrating the wide-ranging impact of this compound.

| Environmental Matrix | Reported Concentration Range |

|---|---|

| Groundwater | <0.03 ng/L to ~7 mg/L |

| Surface Water | Non-detectable to 0.138 ppb (for PFOS, PFOA levels can be comparable or higher) |

| Rainwater | 50 - 850 ng/L |

| Soil | 0.03 to 1.95 ppb |

| Sediment | 0.005 to 1.13 ppb |

Data compiled from multiple sources. acs.orgresearchgate.netresearchgate.net

Environmental Fate, Transport, and Transformation of Perfluorooctanoic Acid and Its Salts, Including Potassium Perfluorooctanoate

Persistence and Recalcitrance in Environmental Systems

Perfluorooctanoic acid (PFOA) and its salts, such as potassium perfluorooctanoate, are characterized by their exceptional persistence in the environment. epa.govwikipedia.org These synthetic compounds are resistant to natural degradation processes like hydrolysis, photolysis, and biodegradation. wikipedia.org The strength of the carbon-fluorine bond in their chemical structure contributes to their high level of stability and recalcitrance. mdpi.com

Once released, PFOA and its salts can persist for extended periods, leading to their widespread distribution. wikipedia.org They are found in various environmental compartments, including soil, air, and groundwater. wikipedia.org This persistence means that even after production ceases, these "forever chemicals" remain in the environment. wikipedia.orgnih.gov

Mechanisms of Long-Range Atmospheric Transport

The long-range atmospheric transport of PFOA is a significant factor in its global distribution, including to remote regions like the Arctic. aecom.com While PFOA itself has a low vapor pressure, it can be transported in the atmosphere through several mechanisms. pops.intacs.org

PFOA can be directly released into the atmosphere from manufacturing facilities, often associated with airborne particles. pops.intresearchgate.net Modeling studies have shown that a significant portion of PFOA emissions can be transported at high altitudes, facilitating long-distance travel. researchgate.netnih.gov Another pathway involves the transport of more volatile precursor compounds, such as fluorotelomer alcohols (FTOHs), which can then degrade in the atmosphere to form PFOA. copernicus.orgnih.govau.dk Additionally, PFOA can become associated with marine aerosols generated from sea spray, allowing for transport from oceanic environments to terrestrial and even ice-covered regions. researchgate.net Wet deposition, through rain and snow, is a primary way that atmospherically transported PFOA is deposited into terrestrial and aquatic ecosystems. researchgate.netcopernicus.org

Oceanic Transport and Distribution Dynamics

Ocean currents are a primary pathway for the global transport of PFOA, moving it to remote areas, including the Arctic. researchgate.netnih.gov Due to its high water solubility and low tendency to partition to particulate matter, PFOA can remain in surface waters for extended periods, facilitating its distribution across vast oceanic distances. pops.intacs.org

Modeling studies have confirmed that oceanic transport is the dominant mechanism for delivering PFOA to Arctic marine environments. researchgate.netcopernicus.orgnih.gov It is estimated that a significant amount of PFOA is transported to the Arctic annually via ocean currents. pops.int The concentration of PFOA has been detected in oceanic waters worldwide, including the Pacific and Atlantic Oceans. researchgate.net The long residence time of PFOA in surface waters contributes to its widespread presence and slow removal from marine systems. pops.intacs.org

Bioaccumulation and Trophic Transfer Mechanisms

Perfluorooctanoic acid has the potential to bioaccumulate in living organisms and be transferred through food webs. nih.govepa.gov Unlike many other persistent organic pollutants, PFOA does not primarily accumulate in fatty tissues. wikipedia.org Instead, it tends to bind to proteins in the blood, liver, and kidneys. wikipedia.org

The bioaccumulation potential of per- and polyfluoroalkyl substances (PFAS), including PFOA, generally increases with the length of their carbon chain. epa.gov Studies have shown that PFOA can be found in a wide variety of organisms, from invertebrates to fish and birds. nih.govfrontiersin.org Trophic transfer, the process by which contaminants are passed from one trophic level to the next, has been observed for PFOA in various ecosystems. biorxiv.orgnih.gov This means that organisms at higher levels in the food chain can accumulate higher concentrations of PFOA from consuming contaminated prey. frontiersin.org

Interactive Table: Bioaccumulation Factors (BAF) for PFOA in Various Organisms

| Organism | Trophic Level | Log BAF | Study Location |

| Aquatic Worms | Invertebrate | > 3.0 | AFFF-contaminated estuary nih.gov |

| Eastern Oysters | Invertebrate | > 3.0 | AFFF-contaminated estuary nih.gov |

| Blue Crab | Invertebrate | > 3.0 | AFFF-contaminated estuary nih.gov |

| Forage Fish | Fish | > 3.0 | AFFF-contaminated estuary nih.gov |

| Conch | Invertebrate | Not specified for PFOA | Source-impacted estuary acs.org |

Sorption and Desorption Behavior in Diverse Environmental Media

The movement and availability of PFOA in the environment are influenced by its sorption (adhesion) and desorption (release) from solids like soil and sediment. publish.csiro.aupublish.csiro.au The sorption of PFOA is a complex process affected by the properties of both the chemical and the environmental medium. publish.csiro.au

Generally, the sorption of PFOA to soil and sediment is considered moderate. pops.int The organic carbon content of the soil or sediment is a key factor, with higher organic carbon often leading to greater sorption. canada.caresearchgate.net The chain length of the PFAS molecule also plays a role, with longer-chain compounds like PFOA tending to sorb more strongly than their shorter-chain counterparts. itrcweb.org However, other factors such as soil mineral composition, pH, and the presence of other ions in the water can also influence sorption. researchgate.netnih.gov Desorption studies have shown that a significant portion of sorbed PFOA can be released back into the water, indicating its potential for continued mobility in the environment. researchgate.net

Interactive Table: PFOA Sorption and Desorption in Different Soil Types

| Soil Type | Organic Carbon (%) | Sorption Kd (mL/g) | Desorption (%) | Reference |

| Soil 1 | High | Higher | 24-58 | researchgate.net |

| Soil 2 | Low | Lower | 24-58 | researchgate.net |

Transformation Pathways of Perfluorinated Precursor Compounds

Perfluorooctanoic acid can be formed in the environment through the transformation of other perfluorinated compounds, known as precursors. epa.govitrcweb.org These precursors are substances that have a similar perfluoroalkyl structure but with a different functional group that can be chemically or biologically altered to form PFOA. researchgate.net

A significant group of precursors are the fluorotelomer alcohols (FTOHs). nih.gov These more volatile compounds can be transported in the atmosphere and then undergo oxidation to form PFOA. copernicus.orgau.dk Other precursor compounds, including certain zwitterionic and cationic PFAS found in products like aqueous film-forming foams (AFFF), can also be transformed into PFOA through processes like oxidation during water disinfection or biotransformation in the environment. researchgate.net The transformation of these precursors is a significant indirect source of PFOA in the environment, contributing to its widespread presence far from direct manufacturing sources. pops.intnih.gov

Identification of Environmental Sinks and Residence Times

Due to their extreme persistence, the ultimate environmental sinks for PFOA are compartments where they are removed from active circulation for very long periods. The deep ocean and marine sediments are considered the primary long-term sinks for PFOA. pops.intacs.org

Advanced Analytical Methodologies for Perfluorooctanoic Acid and Its Salts, Including Potassium Perfluorooctanoate

Developments in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely recognized as the gold standard for the analysis of PFOA and its salts. arome-science.com This technique offers high sensitivity and specificity, enabling the detection of these compounds at parts-per-trillion (ppt) levels. arome-science.com The method involves separating the analytes using liquid chromatography, followed by detection with tandem mass spectrometry.

Several standardized methods from the United States Environmental Protection Agency (EPA) rely on LC-MS/MS for the analysis of a range of per- and polyfluoroalkyl substances (PFAS), including PFOA, in drinking water. These include EPA Method 537.1, which covers 18 PFAS compounds, and EPA Method 533, which targets 25 PFAS. chromatographyonline.comshimadzu.commdpi.com More recently, EPA Method 1633 has been developed to test for 40 different PFAS compounds in a variety of environmental media, including non-potable water, soil, and tissue. chromatographyonline.comhalocolumns.com

The typical LC-MS/MS workflow involves a sample enrichment step, often concentrating a 250 mL water sample down to a 1 mL aliquot before analysis to achieve the necessary low detection limits. chromatographyonline.com To mitigate potential contamination from the analytical system itself, a "delay column" is often installed to separate any background PFAS contamination from the analytes in the sample. sepscience.com

Below is an interactive data table summarizing key aspects of EPA methods utilizing LC-MS/MS for PFAS analysis.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Analytes

While LC-MS/MS is the predominant technique, gas chromatography-mass spectrometry (GC-MS) serves as a complementary method, particularly for volatile and semi-volatile PFAS. arome-science.com PFOA and its salts are not inherently volatile, necessitating a derivatization step to convert them into a form suitable for GC-MS analysis. tntech.eduproquest.com

Common derivatization approaches include esterification and amidation. proquest.com For instance, perfluorocarboxylic acids (PFCAs) like PFOA can be converted to their more volatile ester or amide derivatives. tntech.eduproquest.com One study demonstrated the use of 2,4-difluoroaniline (B146603) for the amidation of PFCAs, followed by GC-MS analysis. tntech.edu Another approach involves esterification with isobutyl chloroformate. researchgate.net A novel method using diphenyl diazomethane (B1218177) has also been developed for the rapid derivatization of PFCAs. acs.org

Although GC-MS is not as commonly used as LC-MS/MS for PFOA analysis, it can be a valuable tool for specific research applications and for providing confirmatory data. d-nb.info

Emerging Techniques for Detection and Characterization

The field of PFAS analysis is continually evolving, with several emerging techniques showing promise for the detection and characterization of PFOA and its salts.

High-Resolution Mass Spectrometry (HRMS): This technique, often coupled with ultra-high-performance liquid chromatography (UHPLC), can be used for both targeted and non-targeted analysis. chromatographyonline.com HRMS provides highly accurate mass measurements, which aids in the identification of novel or unknown PFAS compounds. chromatographyonline.com

Total Oxidizable Precursor (TOP) Assay: This method is used to measure the concentration of PFAS precursors that can be oxidized to form terminal PFCAs like PFOA. clu-in.org The TOP assay provides a more complete picture of the total PFAS contamination in a sample. clu-in.org

Combustion Ion Chromatography (CIC): This technique is used to measure the total organofluorine content in a sample, providing a broad screening tool for the presence of PFAS.

Sensor-Based Approaches: Researchers are developing various sensor technologies for the rapid, on-site detection of PFAS. mdpi.com These include electrochemical sensors and Surface-Enhanced Raman Spectroscopy (SERS). mdpi.com While still in the early stages of development, these technologies have the potential to provide real-time monitoring of PFAS contamination. mdpi.com

Particle-Induced Gamma-ray Emission (PIGE): PIGE is another technique for quantifying the total fluorine content in a sample. clu-in.org

Challenges in Analytical Trace Quantification and Isomer Differentiation

The analysis of PFOA and its salts presents several significant challenges.

Low Detection Limits: Regulatory guidelines often require detection limits in the parts-per-trillion range, which necessitates highly sensitive instrumentation and meticulous sample preparation to avoid background contamination. arome-science.combattelle.org

Sample Contamination: The ubiquitous nature of PFAS in laboratory materials, from PTFE tubing to vial caps, creates a high risk of sample contamination. Strict quality control measures, including the use of PFAS-free labware and frequent analysis of method blanks, are essential.

Complex Matrices: Analyzing samples with complex matrices, such as soil, sediment, and biological tissues, can be challenging due to the presence of interfering substances that can affect the accuracy of the analysis. battelle.org

Isomer Differentiation: PFOA can exist as both linear and branched isomers. nih.gov These isomers may have different toxicological properties and environmental fates. nih.gov Differentiating and quantifying these isomers is an analytical challenge, as they often co-elute in chromatographic separations. nih.gov The isomer profile of analytical standards can also vary between manufacturers, potentially leading to analytical bias. nih.gov

Method Validation, Quality Control, and Interlaboratory Comparisons

Robust method validation and stringent quality control (QC) are paramount for generating reliable data on PFOA and its salts. This includes the analysis of various QC samples, such as field reagent blanks, equipment rinse blanks, and field duplicates, to assess potential contamination and ensure the accuracy and representativeness of the results. itrcweb.org

While standardized methods like those from the EPA exist for drinking water, there is a lack of universal standards for other matrices. haleyaldrich.com This can lead to inconsistencies in data from different laboratories. To address this, interlaboratory comparison studies are conducted to assess and improve the proficiency of laboratories performing PFAS analysis. nih.govnih.govvu.nl These studies involve distributing a common set of samples to multiple laboratories and comparing the results. nih.govnih.govvu.nl The outcomes of these comparisons help to identify analytical discrepancies and promote harmonization of methods. nih.govnih.govvu.nl

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step in the analysis of PFOA and its salts, especially in complex matrices. The goal is to isolate and concentrate the analytes of interest while removing interfering substances.

Solid-Phase Extraction (SPE): SPE is the most common technique for the extraction and cleanup of PFAS from water samples. chromatographyonline.compromochrom.comlabmanager.com Weak anion exchange (WAX) SPE cartridges are frequently used, as they effectively retain anionic PFAS like PFOA. sepscience.comsciex.com The general SPE process involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the target analytes with a solvent. chromatographyonline.com

Other Extraction Techniques: For solid and biological matrices, other extraction methods are employed.

Solvent Extraction: Methanol is a common solvent for extracting PFAS from tissues. nih.gov

Ion-Pair Extraction: This technique uses an ion-pairing agent to form a neutral complex with the anionic PFOA, which can then be extracted into an organic solvent like methyl-tert-butyl ether (MTBE). dspsystems.eu

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide analysis, has also been adapted for the extraction of PFAS from food matrices. dspsystems.eu

The choice of extraction method depends on the specific matrix and the target analytes. chromatographyonline.comdspsystems.eu

Below is an interactive data table summarizing common sample preparation and extraction techniques for PFOA and its salts.

Research on Degradation and Remediation Technologies for Perfluorooctanoic Acid and Its Salts, Including Potassium Perfluorooctanoate

Advanced Oxidation Processes (AOPs) for Destruction

Advanced Oxidation Processes (AOPs) are a class of technologies designed to degrade persistent organic pollutants by generating highly reactive radical species. For PFOA, these processes aim to break the compound's stable chemical bonds, leading to its complete mineralization into fluoride (B91410) ions, carbon dioxide, and water. jimdo.com Prominent AOPs for PFOA destruction include photocatalysis, electrochemical oxidation, and sonochemical oxidation. researchgate.netresearchgate.net

Photocatalytic degradation utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or indium oxide (In₂O₃), and a light source, typically UV, to generate reactive species. researchgate.netnih.gov The process is initiated by the absorption of PFOA onto the surface of the photocatalyst. mdpi.com

The degradation mechanism proceeds through the following key steps:

Generation of Reactive Species : When the photocatalyst is irradiated with light of sufficient energy, it generates electron-hole pairs. These photogenerated holes (h⁺) are powerful oxidants, and they can also react with water to form hydroxyl radicals (•OH). jimdo.commdpi.com

Initial Oxidation : The degradation is primarily initiated by the direct oxidation of the carboxylate head of the PFOA molecule by the photogenerated holes (h⁺). mdpi.comdigitellinc.com This leads to a decarboxylation reaction, removing the -COO group and forming a perfluoroheptyl radical (C₇F₁₅•). mdpi.com

Chain Shortening : The C₇F₁₅• radical is unstable and reacts with •OH or water to form an unstable perfluoroheptyl alcohol (C₇F₁₅OH). mdpi.com This molecule then undergoes a process of HF elimination to form a shorter-chain perfluoroacyl fluoride (C₆F₁₃COF). mdpi.com

Stepwise Degradation : The C₆F₁₃COF is hydrolyzed to form perfluoroheptanoic acid (C₆F₁₃COOH), a shorter-chain perfluorocarboxylic acid (PFCA). mdpi.com This cycle repeats, progressively shortening the carbon chain by one -CF₂ unit at a time until the molecule is completely mineralized. mdpi.com

Research has shown that process efficiency is influenced by factors such as the pH of the solution, with acidic conditions often favoring degradation in TiO₂ systems. mdpi.com

| Parameter | Finding | Source |

| Catalyst | Titanium Dioxide (TiO₂), Indium Oxide (In₂O₃), Gallium Oxide (Ga₂O₃), and Zinc Oxide (ZnO) are common photocatalysts. | researchgate.net |

| Primary Oxidant | Photogenerated holes (h⁺) are key for initiating degradation via decarboxylation. | mdpi.comdigitellinc.com |

| Mechanism | Stepwise removal of -CF₂ groups after initial decarboxylation. | mdpi.com |

| Influencing Factors | pH significantly affects efficiency; acidic conditions are often optimal. | mdpi.com |

Electrochemical oxidation is a highly promising technology for the complete destruction of PFOA. acs.orgnih.gov The process utilizes specialized anodes with a high oxygen evolution potential, such as boron-doped diamond (BDD) or mixed metal oxide electrodes like Ti/SnO₂-Sb-Bi. researchgate.netunl.edu

The degradation pathway in electrochemical oxidation involves:

Direct Electron Transfer : PFOA molecules are oxidized directly on the anode surface. This involves a one-electron transfer from the carboxyl group of PFOA to the anode, which leads to decarboxylation and the formation of a perfluoroheptyl radical. researchgate.netunl.edu

Radical-Mediated Reactions : The process is also driven by powerful oxidizing agents generated in situ on the anode surface, primarily hydroxyl radicals (•OH) and, in some cases, valence band holes (h⁺). nih.govacs.org

Mineralization : The perfluoroheptyl radical and subsequent shorter-chain radicals undergo further oxidation reactions with these radicals, leading to the sequential cleavage of C-C bonds and the release of fluoride ions, in a process sometimes referred to as a "CF₂ unzipping cycle". researchgate.net

Studies have demonstrated that electrochemical oxidation can achieve over 99% degradation of PFOA, with the process leading to rapid mineralization without the significant accumulation of shorter-chain PFCA intermediates. acs.orgresearchgate.net

| Anode Material | PFOA Degradation Efficiency | Reaction Time | Source |

| Ti/SnO₂-Sb-Bi | >99% | 2 hours | researchgate.net |

| Boron-Doped Diamond (BDD) | ~60% | 2 hours | unl.edu |

UV irradiation is a central component of several AOPs, where it serves to activate other chemical species to generate the radicals needed for PFOA degradation. Direct photolysis of PFOA using only UV light is generally slow and inefficient, especially with standard UVC lamps (254 nm). mdpi.comresearchgate.net

More effective UV-based systems include:

UV/Persulfate : This is one of the most studied systems. UV light is used to activate persulfate ions (S₂O₈²⁻) to produce highly reactive sulfate (B86663) radicals (SO₄•⁻). mdpi.comnih.gov These radicals are potent oxidizing agents that can effectively degrade PFOA. Degradation of 84% has been achieved with 185 nm VUV light. mdpi.com

Photo-Fenton (UV/H₂O₂/Fe²⁺) : This process uses UV light to enhance the classic Fenton reaction, which generates hydroxyl radicals (•OH) from hydrogen peroxide and an iron catalyst. researchgate.net This system has been reported to achieve a defluorination efficiency of 53.2% under optimal conditions. mdpi.com

UV/Sulfite (Reductive Pathway) : In contrast to oxidative methods, the UV/sulfite system generates hydrated electrons (e⁻aq), which are powerful reducing agents. These electrons can attack the PFOA molecule, leading to reductive defluorination.

UV/Zero-Valent Iron (Fe⁰) : The use of nanoscale zero-valent iron under UV irradiation has demonstrated high degradation rates for PFOA (97.6%) in oxygen-free conditions. tandfonline.com

Beyond the aforementioned methods, other AOPs have shown promise for PFOA destruction.

Sonolysis : This technology uses high-frequency ultrasound (typically 200–1000 kHz) to induce acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in the liquid. nih.govnih.gov The implosion of these bubbles creates transient, localized hotspots with extremely high temperatures (>5000 K) and pressures. chemengevolution.org PFOA, being a surfactant, accumulates at the gas-liquid interface of these bubbles and is destroyed through pyrolysis. nih.gov Sonolysis can achieve complete mineralization and is effective for a wide range of PFAS. nih.govnih.gov Degradation rates have been shown to increase with higher power density and temperature. asce.org

Ozonation : The use of ozone (O₃) alone is generally ineffective for PFOA degradation. mdpi.comresearchgate.net However, its efficiency can be substantially increased when used in combination with other processes that promote the formation of hydroxyl radicals from ozone decomposition. nih.gov Effective combinations include ozonation at high pH (alkaline conditions) or peroxone (O₃/H₂O₂), where degradation of 85-100% has been reported. mdpi.comnih.gov It is important to note that under certain conditions, ozonation of water containing PFAS precursors can lead to an increase in PFOA concentration as those precursors are transformed. nih.govacs.org

Chemical Reduction Strategies

In addition to oxidation, chemical reduction offers an alternative pathway for PFOA degradation. These strategies aim to break the C-F bonds through the addition of electrons, a process known as reductive defluorination. This typically involves replacing fluorine atoms on the carbon chain with hydrogen atoms, transforming PFOA into less toxic, partially or fully hydrogenated analogues like octanoic acid. dicp.ac.cn

Key reductive approaches include:

Electrochemical Reduction : This process uses a cathode to transfer electrons to the PFOA molecule. The reaction is thermodynamically challenging and requires a large negative potential. dicp.ac.cn Research using gold electrodes has confirmed that the process can displace fluorine atoms with hydrogen. dicp.ac.cnacs.org However, the transformation is often incomplete due to the high energy required to break all the C-F bonds. dicp.ac.cn

Zero-Valent Iron (ZVI) : ZVI can act as a reductant to degrade PFOA. The efficiency of ZVI is often enhanced by combining it with other materials or conditions. For instance, ZVI-laden biochar used in hydrothermal conditions (240 °C) was able to remove over 99% of PFOA in 6 hours, achieving a maximum defluorination of 63.2%. researchgate.net

Thermal Treatment and Incineration Research

Thermal treatment, particularly incineration, is a prominent technology for the destruction of halogenated organic compounds, including PFOA. Research has demonstrated that high temperatures can effectively break the strong carbon-fluorine bonds characteristic of these substances.

Incineration tests have shown that a destruction efficiency of 99.999% for PFOA can be achieved at 850 °C with a residence time of 2 seconds in a pure air atmosphere. researchgate.net However, the destruction efficiency significantly decreases at temperatures below 700 °C. researchgate.net The effectiveness of incineration is dependent on achieving sufficiently high temperatures and long residence times to ensure complete breakdown of the molecule. epa.gov

A key area of research in the thermal treatment of PFOA is the identification of byproducts and products of incomplete combustion (PICs). Studies have identified various byproducts, including shorter-chain perfluorocarboxylic acids (PFCAs) and polyfluoroalkyl ether carboxylic acids (PFECAs), especially at lower incineration temperatures. researchgate.net The formation of these byproducts underscores the importance of optimizing incineration conditions to ensure complete mineralization. At temperatures below 500 °C, longer-chain volatile organic fluorine (VOF) byproducts (C4-C7) are more common, while higher temperatures (>600 °C) tend to produce shorter-chain VOFs (C1-C4). nih.gov The mechanism of thermal decomposition is believed to initiate with decarboxylation, followed by the breaking of C-C bonds in the perfluorinated chain. acs.org

Table 1: PFOA Incineration Destruction Efficiency at Various Temperatures

Temperature (°C) Destruction Efficiency (%) Key Observations <700 Significantly decreased Increased formation of byproducts like shorter-chain PFCAs. researchgate.net 850 99.999 Considered effective for destruction. researchgate.net >850 ~99.99 Effective destruction of PFOA and its byproducts. [1, 30]

Sonochemical Degradation Studies

Sonochemical degradation, which utilizes high-frequency ultrasound to induce cavitation in a liquid, has emerged as a promising technology for the decomposition of PFOA. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolytic degradation of compounds at the bubble-water interface.

Studies have demonstrated that sonolysis can effectively degrade PFOA in aqueous solutions. For instance, one study reported a 99% decomposition of PFOA after five hours of sonication. issuu.com The efficiency of sonochemical degradation can be influenced by several factors, including the frequency of the ultrasound, the power density, the solution pH, and the presence of other chemical species. acs.orgnih.gov

The presence of certain additives can enhance the degradation of PFOA. For example, the addition of persulfate has been shown to increase the decomposition of ammonium (B1175870) perfluorooctanoate from 35.5% to 51.2% in 120 minutes, with a corresponding increase in the defluorination ratio. nih.gov This enhancement is attributed to the formation of sulfate radicals which accelerate the decarboxylation of PFOA. nih.gov Similarly, the addition of periodate (B1199274) (PI) has been shown to achieve 96.5% decomposition and 95.7% defluorination of PFOA in 120 minutes. nih.gov The degradation rates are also affected by the presence of dissolved gases and anions, with nitrogen sparging being more favorable than air or oxygen. nih.gov

Table 2: Sonochemical Degradation Efficiency of PFOA Under Various Conditions

Condition Degradation Efficiency (%) Defluorination Efficiency (%) Duration (min) Reference Ultrasound alone 35.5 6.73 120 acs.org Ultrasound with 10 mmol/L persulfate 51.2 11.15 120 acs.org Ultrasound with 45 mM periodate 96.5 95.7 120 nih.gov Ultrasound alone (mixture with PFOS) 99 - 300 nih.gov

Adsorption-Based Removal Mechanisms and Material Development

Adsorption is a widely used and effective technology for the removal of PFOA from water. This process relies on the accumulation of PFOA molecules onto the surface of a solid adsorbent material. The primary mechanisms governing the adsorption of PFOA include hydrophobic interactions between the fluorinated tail of the molecule and the adsorbent surface, as well as electrostatic interactions with charged functional groups.

Granular activated carbon (GAC) is one of the most common adsorbents used for PFOA removal. r3sustainability.com The effectiveness of GAC is influenced by its surface chemistry and pore structure. digitellinc.com Powdered activated carbon (PAC) has also shown high removal efficiencies, with some studies reporting over 98% removal of PFOA at a concentration of 1 mg/L. jst.go.jp

Anion exchange resins (AERs) have emerged as a highly effective alternative to GAC, often exhibiting higher adsorption capacities and faster kinetics. nih.govenviro.wiki AERs function by exchanging anions in the resin with the anionic PFOA molecules in the water. The adsorption capacity of AERs can be over five times greater than that of GAC on a mass basis. nih.gov

Research into novel adsorbent materials is ongoing. Materials such as activated carbon derived from biomass, magnetite-supported GAC, and various proprietary adsorbents are being developed to enhance adsorption capacity and selectivity for PFOA. nih.govresearchgate.net

Table 3: Comparison of PFOA Adsorption Capacities for Different Adsorbents

Adsorbent Adsorption Capacity (mg/g) Reference Granular Activated Carbon (Virgin) 30.55 issuu.com Granular Activated Carbon (Spent, Regenerated) 19.65 issuu.com Anion Exchange Resin (IRA910 - Virgin) 32.21 (for PFOS, similar expected for PFOA) issuu.com Anion Exchange Resin (IRA910 - Spent, Regenerated) 17.08 (for PFOS, similar expected for PFOA) issuu.com Activated Carbon from Vitis vinifera (AC-H3PO4) 159.61 epa.gov

Bioremediation Potential and Microbial Degradation Pathways (Limited Efficacy Studies)

Bioremediation, which utilizes microorganisms to break down contaminants, has been investigated for PFOA. However, the high stability of the carbon-fluorine bond makes PFOA highly resistant to microbial degradation. researchgate.net As a result, the efficacy of bioremediation for PFOA is generally considered limited.

Some studies have identified specific microorganisms that exhibit a limited ability to transform or degrade PFOA. For example, the white-rot fungus Phanerochaete chrysosporium has been shown to remove PFOA from solution, with ligninolytic enzymes potentially playing a role in the process. acs.org Certain bacterial strains, such as Stenotrophomonas, Bacillus, and Pseudomonas, have been found to be enriched in environments where PFOA degradation occurs in synergistic systems, suggesting they may play a role in the breakdown of transformation products. researchgate.net

While complete mineralization of PFOA by microorganisms alone has not been demonstrated, there is some evidence of biotransformation. Continued exposure to PFOA can lead to shifts in microbial community structures, favoring more tolerant species. nih.gov The primary mechanism of removal by microorganisms is often bioaccumulation or biosorption rather than degradation. nih.gov Research in this area is ongoing, but at present, bioremediation is not considered a standalone, effective solution for PFOA contamination. researchgate.net

Integrated Remedial Solutions and Field-Scale Applications

Given the challenges associated with any single remediation technology, integrated remedial solutions, often referred to as treatment trains, are being explored to optimize the removal and destruction of PFOA. These approaches combine different technologies to leverage their respective strengths. nih.gov

Field-scale applications for the treatment of PFOA-contaminated water are currently dominated by ex-situ sorption technologies, primarily granular activated carbon (GAC) and ion exchange (IX) resins. itrcweb.orgitrcweb.org These systems involve pumping contaminated water through columns containing the adsorbent material to remove the PFOA. clu-in.org While effective at removing PFOA from water, these technologies generate a concentrated waste stream (the spent adsorbent) that requires further treatment or disposal, often through incineration. r3sustainability.com

Emerging integrated solutions are moving from laboratory-scale research to field-scale testing. nih.gov One such example is a treatment train that couples a regenerable ion exchange resin system with electrochemical oxidation. In a pilot-scale demonstration, the ion exchange system removed PFOA from groundwater, and the concentrated waste stream was then treated by the electrochemical oxidation system, which achieved 80-98% destruction of the PFOA. clu-in.org The development of cost-effective and sustainable integrated remedial solutions that can be applied at a large scale remains a key area of research. researchgate.net

Mechanistic Studies of Defluorination and Mineralization Pathways

Understanding the mechanisms of defluorination (the removal of fluorine atoms) and mineralization (the complete breakdown of the molecule to inorganic compounds) is crucial for the development of effective PFOA destruction technologies.

Thermal Degradation: The thermal decomposition of PFOA is believed to proceed through several steps. The initial step is decarboxylation, where the carboxylic acid head group is removed. nih.gov This is followed by the cleavage of carbon-carbon bonds within the perfluoroalkyl chain, leading to the formation of shorter-chain fluorinated intermediates. acs.org In the presence of calcium-containing compounds, the fluorine can be captured to form calcium fluoride. gdut.edu.cn

Sonochemical Degradation: The primary mechanism in sonochemical degradation is pyrolysis occurring at the interface of collapsing cavitation bubbles. nih.gov The intense heat and pressure cause the cleavage of the C-C and C-F bonds. The degradation is thought to be initiated by the cleavage of the bond between the carboxylic group and the perfluoroalkyl chain. nih.gov

Mechanochemical Degradation: A mechanochemical method involving ball milling PFOA with alumina (B75360) (Al₂O₃) and potassium persulfate (K₂S₂O₈) has been shown to achieve complete defluorination and 98% mineralization. researchgate.net The proposed mechanism involves the alumina anchoring the PFOA molecule, weakening the C-COO⁻ bond. The mechanical force induces the formation of sulfate radicals (SO₄•⁻) from the persulfate, which then generate hydroxyl radicals (•OH). These radicals initiate the degradation process starting with decarboxylation, followed by a stepwise removal of CF₂ units. researchgate.net

Ecotoxicological Research and Ecological Risk Assessment of Perfluorooctanoic Acid and Its Salts, Including Potassium Perfluorooctanoate

Ecotoxicity in Aquatic Ecosystems (e.g., Algae, Invertebrates, Fish)

Perfluorooctanoic acid (PFOA) and its salts, such as potassium perfluorooctanoate, exhibit varying levels of toxicity to aquatic organisms. Extensive research has been conducted to determine the adverse effects on primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish).

Algae: Studies on the toxic effects of PFOA on algae have shown that sensitivity can vary among species. For the marine algae Dunaliella tertiolecta, the 72-hour IC50 (concentration causing 50% inhibition of growth) for PFOA was determined to be 0.74 mg/L. sciforum.net In another study, the toxicity of PFOA to marine algae was generally observed in the range of 1 to 10 mg/L. researchgate.net

Invertebrates: Aquatic invertebrates are crucial components of aquatic food webs, and their susceptibility to PFOA has been a focus of ecotoxicological studies. For the freshwater crustacean Daphnia magna, 21-day chronic toxicity tests have been conducted. nih.gov Acute toxicity values (EC50 and LC50) for PFOA from chronic exposures for invertebrates generally range from 0.03 to over 100 mg/L. nih.gov Factors such as the presence of sediment can influence the apparent toxicity, as PFOA can partition from water to sediment, creating an additional exposure route. nih.gov

Fish: Fish are often used as key indicator species in aquatic toxicity testing. Toxicity data for PFOA in fish are extensive, with a significant portion of the available data focusing on species like zebrafish (Danio rerio). nih.gov The 48-hour and 96-hour LC50 (lethal concentration for 50% of the population) of PFOA for zebrafish embryos have been reported to be 1005 mg/L and between 371-661.695 mg/L, respectively. frontiersin.org For early life stages of rainbow trout, a 91-day no-observed-effect concentration (NOEC) based on hatching percentage was 8.89 mg/L. nih.gov Reproductive effects in some fish species, like cyprinids, have been observed at lower concentrations than those affecting growth, with a NOEC for PFOA of 0.0034 mg/L. nih.gov

Interactive Data Table: Ecotoxicity of PFOA in Aquatic Organisms

| Species | Trophic Level | Endpoint | Value (mg/L) | Exposure Duration | Reference |

|---|---|---|---|---|---|

| Dunaliella tertiolecta (Marine Algae) | Producer | IC50 (Growth Inhibition) | 0.74 | 72 hours | sciforum.net |

| Daphnia magna (Water Flea) | Primary Consumer | Chronic Toxicity | Various | 21 days | nih.gov |

| Invertebrates (General) | Primary Consumer | EC50/LC50 (Chronic) | 0.03 - >100 | Chronic | nih.gov |

| Danio rerio (Zebrafish) | Secondary Consumer | LC50 (Embryo) | 1005 | 48 hours | frontiersin.org |

| Danio rerio (Zebrafish) | Secondary Consumer | LC50 (Embryo) | 371 - 661.695 | 96 hours | frontiersin.org |

| Rainbow Trout | Secondary Consumer | NOEC (Hatching) | 8.89 | 91 days | nih.gov |

| Cyprinids | Secondary Consumer | NOEC (Reproduction) | 0.0034 | - | nih.gov |

Ecotoxicity in Terrestrial Systems (e.g., Soil Organisms, Terrestrial Wildlife)

The ecotoxicity of PFOA in terrestrial ecosystems is a growing area of research, with studies focusing on soil-dwelling organisms and wildlife that may be exposed through contaminated soil, water, and food sources.

Soil Organisms: Soil organisms are essential for nutrient cycling and soil health. Studies have shown that PFOA can impact these organisms. For the earthworm Eisenia fetida, the 14-day LC50 for PFOA was 760 mg/kg of soil dry weight. nih.gov Research has also indicated that PFOA can affect soil microbial processes. biorxiv.org For instance, at environmentally relevant concentrations, PFOA has been observed to increase litter decomposition, which was associated with an increase in bacterial abundance and β-glucosidase activity. biorxiv.org However, it has also been shown to inhibit soil respiration. biorxiv.org

Terrestrial Wildlife: Terrestrial wildlife can be exposed to PFOA through various pathways, leading to bioaccumulation and potential adverse effects. Laboratory studies on animals have indicated that PFOA can cause a range of health issues, including liver effects, immunological effects, and developmental toxicity. itrcweb.orgitrcweb.org These findings in laboratory animals suggest potential risks to wildlife populations in contaminated areas. mongabay.com For example, oral exposure of honeybees (Apis mellifera) to PFOA has been studied, though specific toxicity values are more readily available for other PFAS compounds like PFOS. nih.gov The widespread detection of PFOA in diverse wildlife species globally, including those in remote regions, underscores the potential for ecotoxicological impacts. mongabay.com

Interactive Data Table: Ecotoxicity of PFOA in Terrestrial Organisms

| Species/System | Endpoint | Value | Exposure Duration | Reference |

|---|---|---|---|---|

| Eisenia fetida (Earthworm) | LC50 | 760 mg/kg soil dry weight | 14 days | nih.gov |

| Soil Microcosm | Litter Decomposition | Increased | 6 weeks | biorxiv.org |

| Soil Microcosm | Soil Respiration | Inhibited | 3 weeks | biorxiv.org |

| Laboratory Mammals | Various | Liver, immune, developmental effects | Various | itrcweb.orgitrcweb.org |

Assessment of Population-Level Ecological Impacts

Assessing the population-level ecological impacts of PFOA and its salts involves extrapolating from individual-level effects observed in laboratory and field studies to understand the potential consequences for the dynamics and viability of entire populations. Toxic effects on survival, growth, and reproduction of individual organisms can translate into broader ecological changes. tandfonline.com

Development of Ecological Toxicity Reference Values (TRVs)

Ecological Toxicity Reference Values (TRVs) are crucial for assessing the risk posed by contaminants to wildlife. They represent the concentration of a substance in a specific medium (e.g., soil, water, food) below which adverse effects in ecological receptors are unlikely to occur. For PFOA, TRVs are developed for various wildlife receptors, such as birds and mammals, based on no-observed-adverse-effect levels (NOAELs) and lowest-observed-adverse-effect levels (LOAELs) from toxicological studies. researchgate.net

The development of TRVs often involves a critical review of available ecotoxicity literature and the application of uncertainty factors to account for interspecies differences and other variables. researchgate.net The U.S. Department of Defense has been actively involved in developing ecological risk-based screening values for PFOA for use in site-specific ecological risk assessments. nih.gov These TRVs are essential for screening contaminated sites and determining if further, more detailed investigation is warranted. osd.mil

Application of Species-Sensitivity Distributions (SSDs) in Risk Characterization

Species Sensitivity Distributions (SSDs) are a probabilistic approach used in ecological risk assessment to estimate the concentration of a chemical that will protect a certain percentage of species in an ecosystem. canada.ca This method utilizes toxicity data from multiple species to construct a cumulative distribution function, from which a hazardous concentration for a small fraction of species (e.g., HC5, the concentration at which 5% of species are affected) can be derived. nih.gov

For PFOA, SSDs have been used to derive Predicted No-Effect Concentrations (PNECs) for aquatic ecosystems. nih.gov By plotting the acute or chronic toxicity data for various aquatic species, researchers can model the distribution of species sensitivity to PFOA. researchgate.net This approach provides a more comprehensive and ecologically relevant basis for setting water quality guidelines compared to relying on the most sensitive species alone. canada.ca The robustness of the SSD approach is dependent on the availability of a sufficient amount of high-quality toxicity data across different trophic levels. nih.gov The U.S. Environmental Protection Agency (EPA) provides tools, such as the SSD Toolbox, to facilitate the application of this methodology. epa.gov

Methodologies for Ecological Exposure Modeling and Bioaccumulation Assessment

Ecological exposure modeling for PFOA aims to predict the concentration of the chemical in various environmental compartments and the subsequent uptake by organisms. These models are critical for estimating the potential dose to wildlife and assessing ecological risks. A key component of this modeling is the assessment of bioaccumulation, which is the net accumulation of a chemical in an organism from all exposure routes, including water, soil, sediment, and diet. ornl.gov

Bioaccumulation of PFOA is quantified using metrics such as the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), and Biomagnification Factor (BMF). While PFOA is considered bioaccumulative, its potential is generally lower than that of other long-chain PFAS like PFOS. nih.gov Food-chain models are commonly used to estimate the transfer of PFOA through the food web and predict concentrations in higher-trophic-level organisms. nih.gov These models incorporate site-specific data on PFOA concentrations in abiotic media (soil, water) and bioaccumulation factors to estimate exposure to wildlife. clu-in.org

Interactive Data Table: Bioaccumulation Factors for PFOA

| Medium | Organism | BAF/BCF Value | Reference |

|---|---|---|---|

| Soil | Invertebrates | 2.15 | osd.mil |

| Soil | Plants | 0.11 | osd.mil |

| Water | Green Mussels | Low bioaccumulation potential | nih.gov |

| Water | Fish | - | itrcweb.org |

Frameworks for Ecological Risk Assessment at Contaminated Sites

Frameworks for conducting ecological risk assessments (ERAs) at sites contaminated with PFOA and its salts generally follow a structured, multi-step process. This process is designed to systematically evaluate the potential for adverse ecological effects resulting from exposure to these substances. itrcweb.org Guidance for these assessments has been developed by various regulatory and scientific bodies. integral-corp.com

The typical ERA framework includes the following key stages:

Problem Formulation: This initial stage involves identifying the contaminants of concern (e.g., PFOA), the contaminated media, potential exposure pathways, and the ecological receptors (e.g., specific plant and animal species) that may be at risk.

Exposure Assessment: This stage quantifies the contact between ecological receptors and the contaminant. It involves measuring or modeling PFOA concentrations in relevant environmental media and estimating the dose received by the receptors through various exposure routes. itrcweb.org

Effects Assessment (Hazard Identification): This stage evaluates the potential for PFOA to cause adverse effects in the identified ecological receptors. It relies on a review of the ecotoxicity literature to determine dose-response relationships and establish toxicity reference values (TRVs).

Risk Characterization: In this final stage, the information from the exposure and effects assessments is integrated to estimate the likelihood of adverse ecological effects. This is often done by comparing estimated exposure levels to the TRVs to calculate a risk quotient. nih.gov

For sites contaminated with aqueous film-forming foam (AFFF), which can be a significant source of PFOA, specific guidance has been developed to assess the ecological risks, including those to threatened and endangered species. clu-in.orgresearchgate.net These frameworks provide a scientifically defensible approach for making risk management decisions at PFOA-contaminated sites. integral-corp.com

Mechanistic Toxicological Investigations of Perfluorooctanoic Acid and Its Salts, Including Potassium Perfluorooctanoate Non Human Systems

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Pathways

The primary mode of action for the toxicity of perfluorooctanoic acid (PFOA) and its salts is through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear hormone receptor. nih.gov Activation of PPARα leads to the altered regulation of genes involved in several key cellular processes, including lipid metabolism, cell growth, and peroxisome proliferation. oup.com In rodents, long-term exposure to compounds that activate PPARα can lead to the development of liver tumors. oup.com

There are notable species-specific differences in the activation of PPARα. For instance, human PPARα requires a higher concentration of perfluorooctanoate to achieve maximal activation compared to mouse PPARα. oup.com Generally, the potency of perfluoroalkyl acids (PFAAs) in activating both mouse and human PPARα increases with the length of their carbon backbone. oup.com Studies have shown that PFAA carboxylates are more potent activators of PPARα than PFAA sulfonates. oup.com While many biological effects of PFAAs are mediated through PPARα, evidence suggests that other molecular pathways are also involved, with approximately 11–24% of regulated genes in PFAA-treated mice being independent of PPARα. nih.gov

Species-Dependent Activation of PPARα by Perfluorooctanoates

This table summarizes the differential activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by perfluorooctanoates in various species, highlighting the concentration requirements for maximal activation.

| Species | Receptor | Activator Concentration for Maximal Activation | Reference |

|---|---|---|---|

| Mouse | mPPARα | Lower concentration required | oup.com |

| Human | hPPARα | Higher concentration required compared to mouse | oup.com |

Perturbations in Lipid Metabolism and Transport

Exposure to PFOA and its salts leads to significant alterations in lipid metabolism and transport. nih.gov A key effect is the increased beta-oxidation of fatty acids. nih.gov Additionally, there is an observed inhibition of the secretion of very low-density lipoproteins (VLDL) and cholesterol from the liver. nih.gov These disruptions result in a decrease in serum levels of cholesterol and triglycerides, coupled with an accumulation of lipids within the liver. nih.gov

In animal models, particularly rats, these effects on lipid metabolism are well-documented. oup.com Studies in cynomolgus monkeys have also shown that exposure to potassium perfluorooctanesulfonate (B1231939) (PFOS), a related compound, leads to reductions in serum lipids. oup.com The molecular mechanisms underlying these changes involve the activation of PPARα, which plays a central role in regulating lipid homeostasis. biorxiv.org Research in Caenorhabditis elegans has demonstrated that PFOA exposure can lead to significant changes in the enzymes responsible for both fatty acid synthesis and consumption. nih.gov

Effects of Perfluorooctanoate Exposure on Lipid Parameters in Animal Models

This table outlines the observed changes in key lipid metabolism and transport parameters following exposure to perfluorooctanoate and its salts in various non-human systems.

| Parameter | Observed Effect | Species/Model | Reference |

|---|---|---|---|

| Beta-oxidation of fatty acids | Increased | Rodents | nih.gov |

| Secretion of VLDL and cholesterol | Inhibited | Rodents | nih.gov |

| Serum cholesterol | Reduced | Rats, Monkeys | nih.govoup.com |

| Serum triglycerides | Reduced | Rats | nih.gov |

| Liver lipids | Accumulation | Rodents | nih.gov |

Induction of Oxidative Stress and Cellular Responses

Exposure to PFOA has been shown to induce oxidative stress, which occurs when the production of reactive oxygen species (ROS) overwhelms a cell's ability to detoxify them. nih.gov This can lead to damage to lipids, proteins, and DNA. nih.gov In pancreatic acinar cells, PFOA increases intracellular calcium levels, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which in turn generates ROS and leads to oxidative stress. nih.gov

Animal studies have demonstrated that PFOA exposure can cause a dose-dependent increase in lipid peroxidation products in the pancreas. nih.gov In response to this oxidative stress, cells upregulate the expression of antioxidant genes. nih.gov For example, PFOA has been shown to induce the expression of Sod1, Sod2, and Nqo1 in both the pancreas and liver of mice. nih.gov The induction of these antioxidant genes is a key cellular defense mechanism to counteract the damaging effects of PFOA-induced oxidative stress. nih.gov

Cellular Responses to PFOA-Induced Oxidative Stress

This table details the key cellular events and responses observed following exposure to Perfluorooctanoic Acid (PFOA), leading to the induction of oxidative stress.

| Cellular Event/Response | Observed Effect | Model System | Reference |

|---|---|---|---|

| Intracellular Calcium Levels | Increased | Pancreatic Acinar Cells | nih.gov |

| Endoplasmic Reticulum (ER) Stress | Induced | Pancreatic Acinar Cells | nih.gov |

| Unfolded Protein Response (UPR) | Activated | Pancreatic Acinar Cells | nih.gov |

| Reactive Oxygen Species (ROS) | Generated | Pancreatic Acinar Cells, Hepatocytes | nih.govacs.org |

| Lipid Peroxidation | Increased | Mouse Pancreas | nih.gov |

| Antioxidant Gene Expression (e.g., Sod1, Sod2, Nqo1) | Induced | Mouse Pancreas and Liver | nih.gov |

Modulation of Cytochrome P-450 Enzyme Systems

PFOA and its salts can modulate the expression and activity of cytochrome P-450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. nih.govnih.gov In mouse liver, PFOA has been shown to increase the mRNA expression of Cyp2B10, Cyp3A11, and Cyp4A14. nih.gov This induction is mediated through the activation of nuclear receptors, primarily PPARα and the constitutive androstane (B1237026) receptor (CAR). nih.gov

It is important to note that the effects of PFOA on CYP450 enzymes can be tissue-specific. researchgate.net In vitro studies using human recombinant CYP450 enzymes have also been conducted to assess the inhibitory potential of PFOA. nih.gov These studies provide insights into the potential for PFOA to disrupt the metabolism of drugs and other endogenous substances. nih.gov

Modulation of Cytochrome P-450 Gene Expression by PFOA in Mouse Liver

This table summarizes the fold-increase in mRNA expression of specific Cytochrome P-450 enzymes in mouse liver following the administration of Perfluorooctanoic Acid (PFOA).

| CYP450 Gene | Fold Increase in mRNA Expression | Reference |

|---|---|---|

| Cyp2B10 | 18-fold | nih.gov |

| Cyp3A11 | 1.8-fold | nih.gov |

| Cyp4A14 | 32.4-fold | nih.gov |

Endocrine Disruption Mechanisms (Estrogenic and Anti-Androgenic Activities)

PFOA and its salts are recognized as endocrine-disrupting chemicals. nih.gov They can interfere with the endocrine system by modulating the synthesis and secretion of hormones. nih.gov PFOA has been shown to act as an endocrine disruptor by affecting the distribution of sex hormones, a mechanism related to the activation of estrogen receptors and the transcription of specific genes. nih.gov

In terms of anti-androgenic activity, studies have demonstrated that PFOA can act as an antagonist to the androgen receptor. oup.com This has been observed in gene reporter assays, competition assays, and androgen receptor nuclear translocation assays. oup.com The endocrine-disrupting properties of PFOA are a significant area of toxicological research, with potential implications for reproductive health. nih.gov

Organ-Specific Mechanistic Studies in Animal Models (e.g., Hepatic, Renal)

In animal models, the liver is a primary target organ for PFOA toxicity. researchgate.net Exposure leads to hepatocellular hypertrophy, vacuolation, and an increase in liver-to-body-weight ratios. oup.comresearchgate.net The mechanisms underlying these hepatic effects are largely attributed to the activation of PPARα. nih.gov In rats, chronic exposure to potassium PFOS has been associated with the development of hepatocellular adenomas. researchgate.net

The kidney is another organ affected by PFOA. researchgate.net Studies in rats have shown that renal clearance of PFOA is influenced by sex hormones, with active tubular secretion being a key mechanism of excretion. jst.go.jp

Toxicokinetic Modeling of Absorption, Distribution, and Excretion in Experimental Systems

Toxicokinetic models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of PFOA and its salts. nih.gov These models help to relate external exposure to internal concentrations of the chemical. nih.gov Physiologically based toxicokinetic (PBTK) models are particularly useful as they incorporate physiological parameters to simulate the compound's behavior in different tissues. oup.com

There are significant species- and sex-related differences in the toxicokinetics of PFOA. jst.go.jpnih.gov For instance, the half-life of PFOA is considerably longer in humans than in experimental animals like rats and monkeys. nih.govnih.gov In rats, there is a notable sex-dependent difference in the renal excretion of PFOA. tandfonline.com Toxicokinetic models are continuously being developed and refined to better predict the behavior of PFOA in various species, including humans. oup.comnih.gov

Toxicokinetic Parameters of PFOA in Different Species

This table presents a comparison of the biological half-life of Perfluorooctanoic Acid (PFOA) across various species, illustrating the significant inter-species differences.

| Species | Biological Half-Life | Reference |

|---|---|---|

| Rat | Hours to days | nih.gov |

| Monkey | Months | nih.gov |

| Human | Years | jst.go.jpnih.gov |

Regulatory Science and Policy Research Concerning Perfluorooctanoic Acid and Its Salts, Including Potassium Perfluorooctanoate

Scientific Basis for Regulatory Decision-Making Processes

The scientific foundation for regulatory decisions regarding Perfluorooctanoic Acid (PFOA) and its salts, such as potassium perfluorooctanoate, is built on a comprehensive evaluation of their chemical properties, environmental fate, and toxicological effects. nih.gov A key aspect of this is the recognition of their extreme persistence in the environment, which, combined with their potential for bioaccumulation and toxicity, forms the basis for regulatory action. nih.gov Regulatory agencies globally have increasingly adopted a class-based approach to managing per- and polyfluoroalkyl substances (PFAS), including PFOA and its salts. nih.govacs.org This approach is justified by the similar molecular structures, environmental properties, and potential hazards shared by this large group of chemicals. nih.gov

The U.S. Environmental Protection Agency (EPA) utilizes a structured process for considering the regulation of contaminants in drinking water under the Safe Drinking Water Act (SDWA). mdpi.comepa.gov This involves identifying priority contaminants for regulatory decision-making and data collection. itrcweb.org For a contaminant to be regulated, it must be known or likely to be present in drinking water at levels that pose a public health concern. mdpi.com Decisions made throughout this regulatory process must be based on the best available science to avoid being arbitrary and capricious. mdpi.com

Research on Health-Based Advisory Development and Screening Levels

The development of health-based advisories and screening levels for PFOA and its salts is a critical component of public health protection. In the United States, the EPA develops Health Advisories (HAs) to provide technical information to state agencies and other public health officials on the health effects, analytical methods, and treatment technologies for drinking water contaminants. ewg.org These advisories are not legally enforceable standards but serve as guidance for managing potential health risks. ewg.orgfederalregister.gov

The EPA's HAs are based on the best available peer-reviewed scientific studies, including both animal and human epidemiological research. ewg.org The process involves identifying the most sensitive non-cancer health effects to determine a safe level of exposure over a lifetime. federalregister.gov For PFOA, the most sensitive non-cancer effect identified is the suppression of vaccine response in children. federalregister.gov The HAs are calculated to offer a margin of protection that also considers exposure from sources other than drinking water. maine.gov

The evolution of the EPA's HAs for PFOA reflects the advancing scientific understanding of its health effects. In 2009, the EPA issued provisional HAs for PFOA and PFOS. ewg.org These were later replaced in 2016 with lifetime HAs of 70 parts per trillion (ppt) for PFOA and PFOS individually or combined. ewg.org More recently, in 2022, the EPA issued interim updated HAs for PFOA and PFOS of 0.004 ppt (B1677978) and 0.02 ppt, respectively, based on new data indicating that negative health effects could occur at much lower levels than previously understood. federalregister.gov

The following table provides a summary of the EPA's drinking water health advisories for PFOA:

| Year | Advisory Level (ppt) | Basis for Advisory |

| 2009 | Provisional | Based on available evidence at the time. ewg.org |

| 2016 | 70 | Based on peer-reviewed studies of effects on laboratory animals and informed by human epidemiological studies. ewg.org |

| 2022 | 0.004 (Interim) | Based on human epidemiology studies showing suppression of vaccine response in children as the most sensitive non-cancer effect. federalregister.gov |

In addition to drinking water advisories, the EPA has also established Regional Screening Levels (RSLs) for certain PFAS, including PFOA. itrcweb.org These RSLs are used to screen for and clean up contaminated sites and provide screening levels for soil and tap water. itrcweb.org

Methodological Approaches for Risk Assessment in Regulatory Contexts

The risk assessment of PFOA and its salts in a regulatory context is a systematic process that involves several key steps: hazard identification, dose-response assessment, and exposure assessment. itrcweb.org Hazard identification aims to determine if exposure to a chemical can lead to an increased risk of adverse health effects. itrcweb.org Dose-response assessment quantifies the relationship between the level of exposure and the incidence or severity of those effects. itrcweb.org Finally, exposure assessment characterizes the magnitude, frequency, and duration of potential human exposure to the chemical in the environment. itrcweb.org

A significant challenge in the risk assessment of the vast number of PFAS is the lack of toxicity data for most of these compounds. itrcweb.org To address this, various grouping strategies have been proposed to inform regulatory actions. uri.edu These strategies can be based on the intrinsic properties of the PFAS, such as persistence, bioaccumulation potential, and toxicity, or they can be designed to inform risk assessment by estimating cumulative exposure and effects. uri.edu The "P-sufficient" approach, for example, suggests phasing out PFAS based on their high persistence alone, representing the most precautionary grouping strategy. uri.edu

Regulatory agencies like the EPA are developing methodologies to evaluate the risks of PFAS mixtures, though a standardized approach is not yet widely accepted. epa.gov The EPA's National PFAS Testing Strategy utilizes its authority under the Toxic Substances Control Act (TSCA) to require manufacturers to perform toxicity testing on representative compounds from certain PFAS classes. itrcweb.org

The following table outlines the core components of a human health risk assessment for PFOA:

| Risk Assessment Component | Description |

| Hazard Identification | Determining if exposure to PFOA can cause adverse health effects based on human and animal studies. itrcweb.org |

| Dose-Response Assessment | Quantifying the relationship between the amount of PFOA exposure and the likelihood and severity of health effects. itrcweb.org |

| Exposure Assessment | Identifying and quantifying the ways, amounts, and duration of human exposure to PFOA from various sources. itrcweb.org |

| Risk Characterization | Integrating the information from the other components to estimate the potential for adverse health effects in exposed populations. |

Challenges in Translating Scientific Findings into Regulatory Frameworks

Translating scientific findings on PFOA and its salts into effective regulatory frameworks is a complex process fraught with challenges. One of the primary difficulties is the sheer number of PFAS, with over 4,700 known compounds, which makes a chemical-by-chemical regulatory approach time-consuming and resource-intensive. uri.edumdpi.com This has led to calls for a class-based approach to regulation, but defining the class and addressing the varying properties of individual substances within it presents its own set of scientific and policy challenges. nih.gov

The slow pace of regulation, despite mounting scientific evidence of the risks associated with PFAS, is another significant hurdle. researchgate.net This can be attributed to a number of factors, including political limitations, economic challenges, and at times, unclear scientific evidence for some of the less-studied compounds. nih.gov The process of setting national contaminant standards is often long and arduous, complicated by the prevalence and toxicity of the chemicals and the available science. policyinnovation.org Even after a regulatory determination is made, it can take several years for a proposed regulation to be released. policyinnovation.org

Economic considerations also play a crucial role. PFAS monitoring and remediation efforts are expensive, and in the absence of federal financial support, states can face significant challenges in funding these activities. nih.gov Furthermore, transitioning to PFAS-free alternatives requires substantial investment in research and development, which can be a financial burden for businesses. mdpi.com

Inconsistencies in regulations at the state, national, and international levels create a fragmented regulatory landscape. nih.govmdpi.com This complicates compliance for businesses operating across different jurisdictions and can hinder effective global environmental protection efforts. mdpi.com

Policy Development and Implementation Science for Perfluorinated Compounds

The development and implementation of policies for perfluorinated compounds like PFOA and its salts involve a multi-faceted approach that leverages various legal and scientific tools. In the United States, the EPA's PFAS Strategic Roadmap, released in 2021, outlines a comprehensive strategy to address PFAS contamination. harvard.edu This roadmap leverages multiple legal authorities, including the Safe Drinking Water Act (SDWA), the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), and the Toxic Substances Control Act (TSCA), to collect data, restrict future use, and remediate existing contamination. harvard.edu

A key aspect of policy implementation is the establishment of legally enforceable standards. For example, the EPA has moved forward with the regulatory process to set Maximum Contaminant Levels (MCLs) for PFOA and PFOS in drinking water. nih.gov This process involves a preliminary regulatory determination, a public comment period, and a final determination. policyinnovation.org In April 2024, the EPA finalized the National Primary Drinking Water Regulation for six PFAS, setting the MCL for PFOA at 4.0 parts per trillion. 3eco.comaccessnewswire.com

The implementation of these regulations requires robust monitoring and enforcement. The EPA has proposed nationwide drinking water monitoring for PFAS to better understand the extent of contamination. epa.govpolicyinnovation.org Under CERCLA, the designation of PFOA and PFOS as hazardous substances holds companies liable for the cleanup of these chemicals that they have released into the environment. nih.govitrcweb.org

The following table highlights key U.S. federal actions in the policy development and implementation for PFOA:

| Federal Action | Description |

| PFAS Strategic Roadmap | A comprehensive plan by the EPA to address PFAS contamination through research, restriction, and remediation. harvard.edu |

| National Primary Drinking Water Regulation | Establishment of legally enforceable Maximum Contaminant Levels (MCLs) for PFOA and other PFAS in drinking water. 3eco.comaccessnewswire.com |